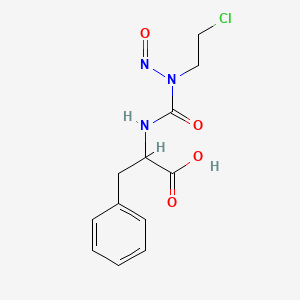
Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- is a synthetic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phenyl group and a nitrosoamino moiety. It has been studied extensively for its potential therapeutic applications, particularly in the field of oncology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- can be achieved through several methods. One common approach involves the reductive amination of glyoxilic or pyruvic acids with 2-chloroethylamine and sodium cyanoborohydride in methanol . Another method includes the alkylation of 2-chloroethylamine with α-haloalkanoic acid esters in a two-phase system consisting of potassium carbonate and acetonitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions often result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
科学的研究の応用
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- involves its interaction with cellular components, leading to the disruption of critical biological processes. The compound targets specific molecular pathways, including DNA synthesis and repair mechanisms, which results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- N-[(2-Chloroethyl)(nitroso)carbamoyl]-L-alanine
- N-[(2-Chloroethyl)(nitroso)carbamoyl]-glycine
- N-[(2-Chloroethyl)(nitroso)carbamoyl]-serine
Uniqueness
Alanine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-3-phenyl-, DL- stands out due to its unique phenyl group, which enhances its chemical reactivity and biological activity compared to other similar compounds. This structural feature contributes to its higher efficacy as an anti-neoplastic agent and its broader range of applications in scientific research .
特性
CAS番号 |
52322-29-9 |
|---|---|
分子式 |
C12H14ClN3O4 |
分子量 |
299.71 g/mol |
IUPAC名 |
2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H14ClN3O4/c13-6-7-16(15-20)12(19)14-10(11(17)18)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,17,18) |
InChIキー |
AMQOVKFPGUGUDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N(CCCl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















